[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine
Overview
Description
“(5-Methylfuran-2-yl)methylamine” is a chemical compound with a molecular formula of C10H18ClNO . It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles is based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The molecular structure of “(5-Methylfuran-2-yl)methylamine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H10O2/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h2-6H,7H2,1H3 .Scientific Research Applications
Synthesis Techniques
- A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles has been developed, demonstrating the protolytic opening of the furan ring leading to the formation of a diketone fragment, which is further used to form an N-substituted pyrrole ring via the Paal–Knorr method (Stroganova et al., 2013).
Biological Activity
- Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, prepared from furfuryl alcohol, exhibited cytotoxicity against cancer cell lines and antibacterial activity, demonstrating the potential for drug development (Phutdhawong et al., 2019).
Chemical Properties and Applications
- The study of the synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine revealed its potential as an energetic material precursor, with a focus on its orthorhombic space group and intermolecular hydrogen bonds (Zhu et al., 2021).
- Research on the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles showcased the efficient conversion of renewable feedstocks to valuable chemicals and fuels, highlighting the importance of sustainable catalytic processes (Chandrashekhar et al., 2021).
These studies underscore the significant role of “(5-Methylfuran-2-yl)methylamine” and related compounds in the advancement of synthetic methods and the exploration of their biological activities and properties. The synthesis techniques provide valuable insights into the development of new compounds, while the investigation into their biological and chemical properties opens up possibilities for their application in drug discovery and sustainable chemistry.
Properties
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQESHAKWSIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.